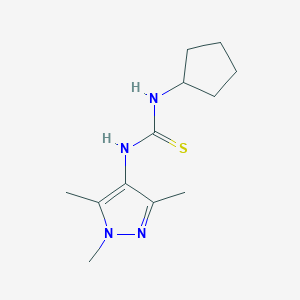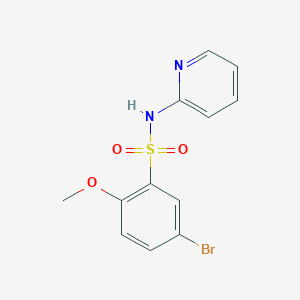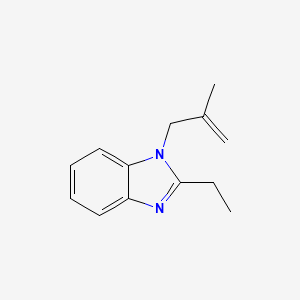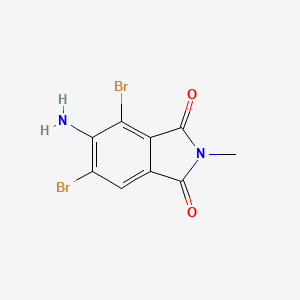
N-cyclopentyl-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea, commonly known as CTPT, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its ability to inhibit the activity of a specific protein, which plays a crucial role in the development and progression of various diseases.
Mechanism of Action
CTPT exerts its therapeutic effects by inhibiting the activity of c-Met. The compound binds to the ATP-binding site of the protein and prevents its activation. This, in turn, leads to a decrease in the downstream signaling pathways that are involved in cell growth, migration, and invasion.
Biochemical and Physiological Effects:
Studies have shown that CTPT has a significant impact on the biochemical and physiological processes that are involved in disease development and progression. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve neurological function.
Advantages and Limitations for Lab Experiments
One of the main advantages of CTPT is its specificity for c-Met inhibition, which makes it a promising therapeutic agent for various diseases. However, the compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on CTPT. One area of interest is the development of more potent and selective c-Met inhibitors. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosing and administration of CTPT for maximum therapeutic benefit.
Conclusion:
In conclusion, CTPT is a promising small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its ability to inhibit the activity of c-Met, a protein involved in the development and progression of various diseases. While there are some limitations to its use in lab experiments, CTPT has shown significant potential as a therapeutic agent for various diseases. Further research is needed to fully understand the compound's mechanism of action and to determine its optimal therapeutic use.
Synthesis Methods
The synthesis of CTPT involves a series of chemical reactions that require specialized equipment and expertise. The compound is typically synthesized using a multi-step process that involves the reaction of cyclopentanone with hydrazine hydrate to form 1,3,5-trimethyl-1H-pyrazole. The resulting compound is then reacted with thiourea to form CTPT. The purity of the compound can be increased by recrystallization and chromatography.
Scientific Research Applications
CTPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of a specific protein called c-Met, which is involved in the regulation of cell growth, migration, and invasion. Inhibition of c-Met activity has been shown to have a significant impact on the development and progression of various diseases.
properties
IUPAC Name |
1-cyclopentyl-3-(1,3,5-trimethylpyrazol-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4S/c1-8-11(9(2)16(3)15-8)14-12(17)13-10-6-4-5-7-10/h10H,4-7H2,1-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBCXAFFVUJLIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5747727.png)


![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea](/img/structure/B5747738.png)
![N-[3-(benzoylamino)phenyl]-2-furamide](/img/structure/B5747742.png)
![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(6-quinolinylmethylene)acetohydrazide](/img/structure/B5747749.png)
![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5747767.png)

![4-tert-butyl-N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5747780.png)

![2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5747786.png)

![5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5747802.png)